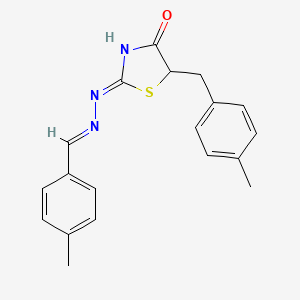![molecular formula C16H25BO2S B2726785 2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 909255-87-4](/img/structure/B2726785.png)
2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester widely utilized in organic synthesis and medicinal chemistry. This compound features a unique structural motif comprising both aromatic and boronate ester functionalities, allowing it to participate in a diverse range of chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation typically involves a reaction between 4-(tert-butylsulfanyl)phenylboronic acid and pinacol. The boronic acid undergoes esterification with pinacol in the presence of a dehydrating agent such as toluene or azeotropic distillation conditions to remove water by-products. The reaction is conducted under inert conditions to prevent oxidation of the sulfanyl group. Industrial Production Methods : On an industrial scale, the synthesis might employ continuous flow chemistry to streamline the process and improve efficiency. Automation and precise control of reaction parameters ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the tert-butylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction at the boronate ester can form organoboron derivatives suitable for Suzuki-Miyaura cross-coupling reactions.
Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid in an organic solvent.
Reduction: : Sodium borohydride in the presence of catalysts like palladium.
Substitution: : Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Organoboron derivatives.
Substitution: : Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Cross-Coupling Reactions: : Serves as a key intermediate in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds.
Ligand Synthesis: : Used in the preparation of ligands for catalytic applications.
Biology and Medicine
Drug Discovery: : Utilized in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Diagnostics: : Incorporated into probes for bioimaging and diagnostic assays.
Industry
Materials Science: : Employed in the development of advanced materials, such as polymers or nanomaterials, owing to its versatile reactivity.
Agrochemicals: : Used in the synthesis of agricultural chemicals, enhancing their efficacy and stability.
Mécanisme D'action
Molecular Targets and Pathways: : The compound exerts its effects primarily through its reactivity as a boronic ester It can participate in the formation of carbon-carbon bonds in catalytic cycles, interacting with transition metal catalysts in processes like the Suzuki-Miyaura reaction
Comparaison Avec Des Composés Similaires
Comparison
Phenylboronic Acid: : Lacks the sulfanyl and pinacol ester functionalities, making it less versatile in specific synthetic applications.
4-(Tert-butylsulfanyl)phenylboronic Acid: : Contains a sulfanyl group but lacks the stability and reactivity provided by the boronate ester.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: : A simpler boronate ester without the aromatic and sulfanyl modifications, limiting its applicability.
Uniqueness: : 2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane combines the stability of a boronate ester with the reactivity of an aromatic sulfanyl group, making it exceptionally versatile for various synthetic transformations.
By understanding the unique properties and applications of this compound, researchers can leverage its potential for advancements in organic synthesis, medicinal chemistry, and materials science.
Propriétés
IUPAC Name |
2-(4-tert-butylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-14(2,3)20-13-10-8-12(9-11-13)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAPXNKARMOWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
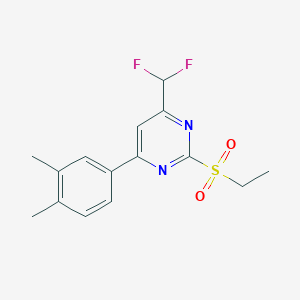
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)
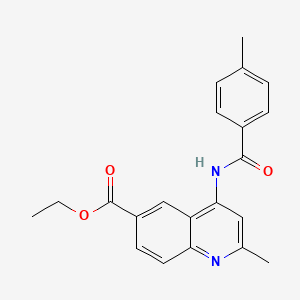
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)
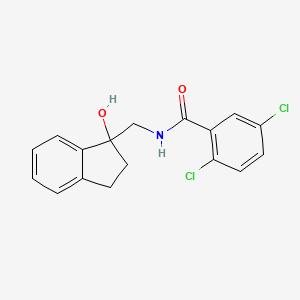

![2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2726715.png)
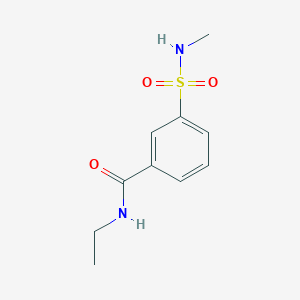
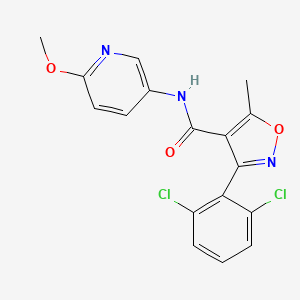
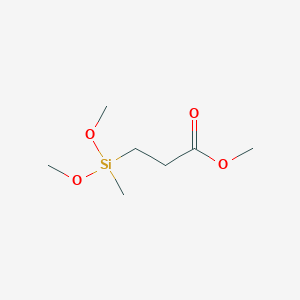

![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)
